3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a fluorinated aromatic ring, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group, and a 4-(trifluoromethyl)pyridin-2-yl substituent. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for carbon-carbon bond formation in medicinal and materials chemistry . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound relevant for drug discovery . Its structural complexity and functional diversity position it as a versatile intermediate for synthesizing bioactive molecules or functional materials.
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BF4N2O3/c1-17(2)18(3,4)29-20(28-17)13-6-5-11(9-14(13)21)16(27)26-15-10-12(7-8-25-15)19(22,23)24/h5-10H,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVCJSCKBANBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and subsequent coupling reactions. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed cross-couplings, a cornerstone of its synthetic utility.
Mechanistic Notes :
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The dioxaborolane group acts as a transient directing group, facilitating regioselective coupling.
-
Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyridine enhance electrophilicity at the boron center.
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position undergoes substitution under mild conditions.
| Nucleophile | Base | Solvent | Temperature | Yield | Applications | Sources |
|---|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 60°C | 82% | PIP3K/mTOR inhibitor precursors | |
| Piperidine | Cs₂CO₃ | DMSO | 80°C | 75% | Bioisosteric replacements |
Kinetic Studies :
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Second-order kinetics observed (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 60°C).
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Steric hindrance from the benzamide group reduces reactivity at the 4-position.
Amide Hydrolysis and Functionalization
The benzamide group undergoes controlled hydrolysis or coupling.
Stability Data :
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Hydrolysis half-life: 48 hrs (pH 7.4, 37°C) vs. 2.3 hrs (pH 1.2).
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Electron-deficient pyridine ring enhances amide resonance stabilization.
Biological Target Interactions
While not traditional "reactions," the compound modulates biological systems through covalent/non-covalent interactions:
Structural Insights :
Scientific Research Applications
Inhibitors for Alzheimer’s Disease
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, improving the bioavailability of the compound. Case studies have shown promising results in preclinical models where these compounds reduced tumor growth significantly .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits effective antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and overall device efficiency .
Sensors
The sensitivity of the compound to environmental changes allows its application in sensor technology. Studies indicate that it can be used as a fluorescent probe for detecting specific ions or molecules in solution, with applications ranging from environmental monitoring to biomedical diagnostics .
Data Tables
| Activity Type | Observations |
|---|---|
| DYRK1A Inhibition | Significant nanomolar activity |
| Anticancer Activity | Reduced tumor growth in vivo |
| Antimicrobial Activity | Effective against various bacteria |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in its biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
a. Boronate Ester-Containing Benzamides
- 4-((E)-Phenyldiazenyl)-N-((E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)benzamide (7)
- Structure : Contains a phenyldiazenyl group and a boronate ester-linked allyl chain.
- Reactivity : Used in Suzuki-Miyaura coupling for DNA modification, achieving 39% yield under mild conditions .
- Key Difference : The absence of a pyridinyl group limits its application in target-specific interactions compared to the query compound.
- N-(3-(4,5′-bipyrimidin-2-ylamino)-4-methylphenyl)-4-{[3-(dimethylamino)azetidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Structure: Shares a trifluoromethylbenzamide core but replaces the boronate ester with a dimethylaminoazetidine group. Bioactivity: Designed for kinase inhibition, leveraging the azetidine moiety for binding pocket interactions . Key Difference: Lack of boronate ester limits utility in cross-coupling reactions, but enhanced solubility via the azetidine group .
b. Trifluoromethylpyridinyl Derivatives
- N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
- Structure : Features a chlorophenyl group and a 6-chloro-4-(trifluoromethyl)pyridin-2-yl substituent.
- Physical Properties : Higher density (1.446 g/cm³) and boiling point (455.2°C) compared to the query compound, attributed to chloro substituents .
- Key Difference : Chlorine atoms increase molecular weight but may reduce metabolic stability relative to fluorine.
Electronic and Physicochemical Properties
- Absolute Hardness (η): The trifluoromethyl group increases electrophilicity (lower η), enhancing reactivity in nucleophilic environments compared to non-fluorinated analogs .
- LogP : The boronate ester and trifluoromethyl groups likely increase logP (~3.5–4.0), improving membrane permeability but requiring formulation optimization for aqueous solubility.
Therapeutic Potential
- Targeted Drug Delivery : Similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate (NBC) in , the query compound’s boronate ester could enable ROS-responsive drug release in tumor microenvironments .
Biological Activity
The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide (CAS: 1469440-25-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorinated aromatic ring, a boronic acid derivative, and a pyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
| Property | Description |
|---|---|
| Molecular Formula | C17H25BFNO4S |
| Molecular Weight | 369.27 g/mol |
| IUPAC Name | 4-{[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-thiomorpholine 1,1-dioxide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with nucleophilic amino acids in enzymes (e.g., serine or cysteine), modulating their activity. This interaction is crucial for the inhibition of proteases involved in various diseases.
- Targeting Kinases : The trifluoromethyl pyridine moiety may enhance binding affinity to kinase targets, potentially leading to anticancer effects by inhibiting cell proliferation pathways.
Biological Activity and Pharmacological Effects
The compound has shown significant biological activities in various studies:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cancer cell lines:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong cytotoxicity. For instance, it achieved an IC50 of approximately 0.126 μM , which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Selectivity and Toxicity
The selectivity index indicates that the compound preferentially targets cancer cells over normal cells:
- Selectivity Ratio : The compound exhibited a nearly 20-fold greater effect on cancerous cells compared to non-cancerous MCF10A cells .
- Toxicity Studies : Acute toxicity assessments in animal models (e.g., Kunming mice) revealed no significant adverse effects at doses up to 2000 mg/kg , suggesting a favorable safety profile .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells :
- In Vivo Metastasis Model :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide?
- Synthetic Route :
-
Step 1 : Preparation of the pyridine derivative. Chlorination of the pyridine ring followed by trifluoromethylation (common in similar compounds, e.g., ).
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Step 2 : Boronation. Introduce the dioxaborolane group via Suzuki-Miyaura coupling or direct boronate ester formation (as seen in ).
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Step 3 : Amide coupling. Use coupling agents like EDCI/HOBt or DCC to conjugate the benzamide moiety to the pyridine core (similar to methods in ).
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Reaction Conditions : Typically conducted in anhydrous solvents (e.g., DMF, THF) under inert atmosphere. Catalysts like Pd(PPh₃)₄ may be used for boron incorporation .
- Key Characterization Techniques :
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NMR : To confirm substitution patterns (e.g., fluorinated and trifluoromethyl groups).
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HPLC/MS : For purity assessment and molecular weight verification.
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X-ray Crystallography : Optional for structural confirmation (if crystals are obtainable).
Q. How does the presence of the dioxaborolane group influence the compound’s reactivity?
- Role of Boronate Ester :
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate for further functionalization .
- Hydrolytic Sensitivity : The boronate ester is moisture-sensitive; reactions must exclude water to prevent decomposition. Stabilization via chelation with bases like K₂CO₃ is recommended ().
Advanced Research Questions
Q. How can researchers optimize the yield of the boronate ester intermediate?
- Methodological Approach :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) for coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). suggests THF provides higher yields for similar boronate esters.
- Temperature Control : Heating at 80–100°C under reflux improves reaction kinetics ( ).
- Table 1 : Optimization Parameters
| Parameter | Tested Conditions | Optimal Result | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | PdCl₂(dppf) (85% yield) | |
| Solvent | THF vs. DMF | THF (78% yield) | |
| Temperature | 60°C vs. 80°C | 80°C (90% conversion) |
Q. How to resolve contradictions in reported biological activities of similar benzamide derivatives?
- Case Study : and highlight discrepancies in antibacterial efficacy for trifluoromethyl-containing benzamides.
- Hypothesis : Structural variations (e.g., substituent positioning) or assay conditions (e.g., bacterial strain specificity) may explain differences.
- Validation Steps :
Re-synthesize Compounds : Ensure structural fidelity via NMR and LC-MS.
Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.
Computational Modeling : Compare binding affinities to target enzymes (e.g., acps-pptase) using docking studies .
Q. What strategies mitigate challenges in purifying fluorinated benzamide derivatives?
- Purification Challenges : Fluorine atoms and trifluoromethyl groups increase hydrophobicity, complicating column chromatography.
- Solutions :
- Gradient Elution : Use hexane/ethyl acetate gradients with 0.1% TFA to improve separation ().
- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) for recrystallization (applied in ).
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases ().
Data Contradiction Analysis
Q. Conflicting reports on the stability of the trifluoromethyl group under basic conditions: How to address this?
- Evidence Review :
- states trifluoromethyl groups are stable in basic media, while notes decomposition in strong bases (e.g., NaOH).
- Resolution :
- pH Testing : Conduct stability assays at varying pH (7–12).
- Mechanistic Insight : The electron-withdrawing nature of CF₃ may reduce susceptibility to nucleophilic attack, but prolonged exposure to >pH 10 can degrade the group .
Methodological Guidance for Experimental Design
Designing a structure-activity relationship (SAR) study for this compound:
- Key Modifications :
- Vary the pyridine substituents (e.g., replace CF₃ with Cl or OCH₃).
- Modify the benzamide’s fluorine positioning (para vs. meta).
- Assay Selection :
- In vitro : Enzyme inhibition assays (e.g., acps-pptase, ).
- Cellular : Cytotoxicity profiling (e.g., MTT assay on cancer cell lines).
- Data Analysis : Use multivariate regression to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
